molecular formula C11H25ClN4O5 B557165 N-Boc-L-arginine hydrochloride monohydrate CAS No. 114622-81-0

N-Boc-L-arginine hydrochloride monohydrate

Cat. No. B557165
CAS RN: 114622-81-0
M. Wt: 328.79 g/mol
InChI Key: OVXLPYFDJUFEHQ-KLXURFKVSA-N
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Description

N-Boc-L-arginine hydrochloride monohydrate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C11H25ClN4O5 .


Molecular Structure Analysis

The molecular structure of N-Boc-L-arginine hydrochloride monohydrate is represented by the formula C11H25ClN4O5 . The average mass is 328.793 Da and the monoisotopic mass is 328.151337 Da .


Physical And Chemical Properties Analysis

N-Boc-L-arginine hydrochloride monohydrate is a white powder . It has a molecular weight of 310.78 . It is slightly soluble in water .

Scientific Research Applications

Organic Synthesis

N-Boc-L-arginine hydrochloride monohydrate is an important raw material used in organic synthesis . It’s used to build complex organic molecules necessary for a wide range of chemical reactions.

Pharmaceuticals

This compound plays a crucial role in the pharmaceutical industry . It’s used in the synthesis of a variety of drugs, particularly those that involve the amino acid arginine.

Agrochemicals

N-Boc-L-arginine hydrochloride monohydrate is also used in the production of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement.

Dyestuff

In the dyestuff industry, this compound is used as an intermediate . It helps in the production of dyes and pigments used in textiles, leather, printing, and more.

Biochemical Reagents

As a biochemical reagent, N-Boc-L-arginine hydrochloride monohydrate is used in various biochemical assays and reactions . It’s particularly useful in research involving proteins and peptides.

Amino Acids

This compound is a derivative of the amino acid arginine . It’s used in research and development involving amino acids, including studies on protein synthesis and metabolism.

Safety and Hazards

N-Boc-L-arginine hydrochloride monohydrate should be stored in a cool, dry, and well-ventilated place away from oxidizing agents . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Mechanism of Action

Target of Action

N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid arginine . Arginine is a key player in several biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body . It is also a precursor for the synthesis of nitric oxide (NO), a powerful neurotransmitter that helps blood vessels relax and also improves circulation .

Mode of Action

The mode of action of N-Boc-L-arginine hydrochloride monohydrate is primarily through its conversion to arginine in the body . Arginine, in turn, serves as a precursor for the synthesis of nitric oxide (NO), a potent vasodilator . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

N-Boc-L-arginine hydrochloride monohydrate is involved in the urea cycle, a series of biochemical reactions in the liver cells that convert ammonia, a waste product of protein metabolism, into urea, which is excreted in the urine . Arginine is a key component of this cycle, and its availability can influence the rate of urea production and excretion .

Pharmacokinetics

It is known that arginine, the parent compound, is well-absorbed and distributed throughout the body . The compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

The primary result of the action of N-Boc-L-arginine hydrochloride monohydrate is the production of nitric oxide (NO) and the subsequent vasodilation . This can lead to improved blood flow and oxygen delivery to tissues. Additionally, by participating in the urea cycle, it aids in the detoxification of ammonia .

Action Environment

The action of N-Boc-L-arginine hydrochloride monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its solubility and absorption . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXLPYFDJUFEHQ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-arginine hydrochloride monohydrate

CAS RN

35897-34-8, 114622-81-0
Record name L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boc-L-Arginine.HCl.H2O
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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